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Compound of Interest

Compound Name: LY2795050

Cat. No.: B608718 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of LY2795050, a selective kappa-

opioid receptor (KOR) antagonist, across different species. The information is compiled from

preclinical and in vitro studies to support further research and development.

Quantitative Data Summary
The following tables summarize the key quantitative data regarding the binding affinity,

selectivity, and in vivo effects of LY2795050.

Table 1: In Vitro Receptor Binding Affinity of LY2795050 in Cloned Human Receptors

Receptor Binding Affinity (Ki) in nM

Kappa-Opioid Receptor (KOR) 0.72[1][2][3]

Mu-Opioid Receptor (MOR) 25.8[2][3]

Delta-Opioid Receptor (DOR) 153[2][3]

Table 2: In Vivo Receptor Selectivity of LY2795050 in Rhesus Monkeys
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Parameter Value

In Vitro KOR/MOR Selectivity Ratio ~36:1[4]

In Vivo ED50 at KOR 15.6 µg/kg[4]

In Vivo ED50 at MOR 119 µg/kg[4]

In Vivo MOR:KOR ED50 Ratio 7.6[4]

Table 3: In Vivo Behavioral Effects of LY2795050 in Mice

Species Test Dose Route Effect

Mouse
Locomotor

Activity
0.32 mg/kg i.p.

No direct effect

on locomotion,

but blocks KOR

agonist-induced

locomotor

depression.[3][5]

Mouse
Open Space

Swim
0.32 mg/kg i.p.

Decreased

immobility, with

effects observed

with as little as a

1-minute

pretreatment in

males, and a 15-

minute

pretreatment in

both males and

females.[2][3]

Table 4: Ex Vivo Brain Tissue Concentrations of LY2795050 in Rodents
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Species Brain Region
Concentration (ng/g) at 60
min post-dose

Wild-Type Mice Striatum 3.0 ± 0.6[1][6]

Wild-Type Mice Cerebellum 1.0 ± 0.6[1][6]

KOR Knockout Mice Striatum 0.6 ± 0.2[1][6]

KOR Knockout Mice Cerebellum 0.7 ± 0.2[1][6]

Sprague-Dawley Rats Striatum
Higher than cerebellum (ratio

of 3.3 at 60 min)[7]

Signaling Pathway and Experimental Workflow
Visualizations
The following diagrams illustrate the kappa-opioid receptor signaling pathway and a general

experimental workflow for evaluating KOR antagonists.
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Caption: Kappa-Opioid Receptor (KOR) Signaling Pathway.
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Caption: General Experimental Workflow for KOR Antagonists.

Experimental Protocols
In Vitro Radioligand Binding Assay (General Protocol)
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This protocol describes a general method for determining the binding affinity of LY2795050 for

opioid receptors.

Membrane Preparation: Cell membranes expressing cloned human kappa, mu, or delta

opioid receptors are prepared.

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used.

Competition Assay:

A constant concentration of a radiolabeled ligand with known affinity for the target receptor

(e.g., [3H]diprenorphine) is used.

Increasing concentrations of unlabeled LY2795050 are added to compete with the

radioligand for receptor binding.

Nonspecific binding is determined in the presence of a high concentration of a non-

radiolabeled antagonist (e.g., naltrexone).

Incubation: The mixture is incubated to allow binding to reach equilibrium.

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters.

Quantification: The radioactivity retained on the filters is measured using liquid scintillation

counting.

Data Analysis: The concentration of LY2795050 that inhibits 50% of the specific binding of

the radioligand (IC50) is calculated. The equilibrium dissociation constant (Ki) is then

determined using the Cheng-Prusoff equation.

PET Imaging in Rhesus Monkeys
This protocol outlines the procedure for Positron Emission Tomography (PET) imaging with

[11C]LY2795050 in rhesus monkeys.

Animal Preparation: Rhesus monkeys are anesthetized, and intravenous catheters are

placed for radiotracer injection and blood sampling.
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Radiotracer Synthesis: [11C]LY2795050 is synthesized with high radiochemical purity

(>99%).[7][8]

PET Scan Acquisition:

A transmission scan is performed for attenuation correction.

[11C]LY2795050 is injected intravenously as a bolus.

Dynamic emission data are collected for a specified duration (e.g., 120 minutes).

Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to

measure the concentration of the parent radiotracer and its metabolites in plasma, which

serves as the input function for kinetic modeling.

Image Reconstruction and Analysis:

PET images are reconstructed, and regions of interest (ROIs) are drawn on co-registered

MRI scans.

Time-activity curves (TACs) are generated for each ROI.

Kinetic modeling (e.g., two-tissue compartment model) is applied to the TACs and the

arterial input function to estimate binding parameters such as the total distribution volume

(VT) and binding potential (BPND).

Blocking Studies: To determine in vivo selectivity and receptor occupancy, scans are

performed after administration of unlabeled LY2795050 or other opioid receptor antagonists.

Locomotor Activity Test in Mice
This protocol details the assessment of spontaneous locomotor activity in mice following

LY2795050 administration.

Apparatus: An open-field arena equipped with infrared beams or a video tracking system to

monitor movement.
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Habituation: Mice are habituated to the testing room and the locomotor activity chambers to

reduce novelty-induced hyperactivity.

Drug Administration:

LY2795050 (e.g., 0.32 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.

To assess antagonist effects, a KOR agonist (e.g., U50,488) is administered at a specified

time after LY2795050.

Data Collection: Mice are placed in the open-field arena, and locomotor activity (e.g.,

distance traveled, beam breaks) is recorded for a set duration (e.g., 90 minutes).[9]

Data Analysis: Locomotor activity data are analyzed to compare the effects of LY2795050,

the KOR agonist, and their combination against the vehicle control group.

Open Space Swim Test in Mice
This protocol describes the procedure for the open space swim test to evaluate the

antidepressant-like effects of LY2795050.

Apparatus: A container of water (e.g., 24-30°C) from which the mouse cannot escape.

Drug Administration: LY2795050 (e.g., 0.32 mg/kg) or vehicle is administered i.p. at a

specific time (e.g., 1 or 15 minutes) before the swim test.[2][3]

Test Procedure:

Each mouse is placed in the water for a single session (e.g., 15 minutes).[9][10]

The session is video-recorded for later analysis.

Behavioral Scoring: The duration of immobility (floating with only minor movements to keep

the head above water) is scored by a trained observer or using automated software.

Data Analysis: The total time spent immobile is compared between the LY2795050-treated

and vehicle-treated groups.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b608718?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10382351/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10382351/
https://www.med.upenn.edu/robertsonlab/assets/user-content/documents/invitro-binding-assay-protocol.pdf
https://en.wikipedia.org/wiki/%CE%9A-opioid_receptor
https://scispace.com/pdf/open-space-forced-swim-model-of-depression-for-mice-5k3g3ntlys.pdf
https://pubmed.ncbi.nlm.nih.gov/23353688/
https://pubmed.ncbi.nlm.nih.gov/23353688/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.873082/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.873082/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC2787673/
https://pubmed.ncbi.nlm.nih.gov/21207368/
https://pubmed.ncbi.nlm.nih.gov/21207368/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8645979/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8645979/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8645979/
https://www.jove.com/science-education/v/15184/opioid-receptors-overview
https://www.benchchem.com/product/b608718#cross-validation-of-ly2795050-effects-in-different-species
https://www.benchchem.com/product/b608718#cross-validation-of-ly2795050-effects-in-different-species
https://www.benchchem.com/product/b608718#cross-validation-of-ly2795050-effects-in-different-species
https://www.benchchem.com/product/b608718#cross-validation-of-ly2795050-effects-in-different-species
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608718?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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